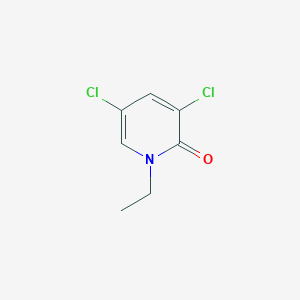![molecular formula C25H30N2O3S B14151332 3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 345288-37-1](/img/structure/B14151332.png)
3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiazole ring, a bicycloheptane framework, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the bicycloheptane framework. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The bicycloheptane framework is often prepared via a Diels-Alder reaction between a cyclopentadiene and an appropriate dienophile. The final step involves coupling the thiazole ring with the bicycloheptane framework and introducing the carboxylic acid group through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid include other thiazole derivatives, bicycloheptane compounds, and carboxylic acids. Examples include:
- 4-tert-Butylphenol
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
The uniqueness of 3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid lies in its combination of structural features, which confer specific chemical and biological properties
属性
CAS 编号 |
345288-37-1 |
|---|---|
分子式 |
C25H30N2O3S |
分子量 |
438.6 g/mol |
IUPAC 名称 |
3-[[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C25H30N2O3S/c1-13(2)19-16-10-11-17(19)21(23(29)30)20(16)22(28)27-24-26-18(12-31-24)14-6-8-15(9-7-14)25(3,4)5/h6-9,12,16-17,20-21H,10-11H2,1-5H3,(H,29,30)(H,26,27,28) |
InChI 键 |
NGZQPIDJKGPPTM-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C2CCC1C(C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)(C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
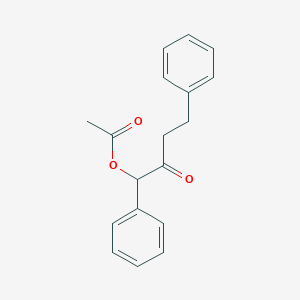

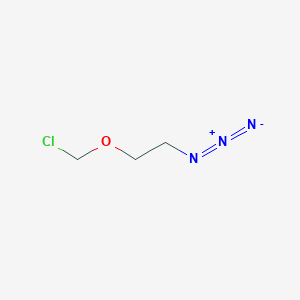

![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
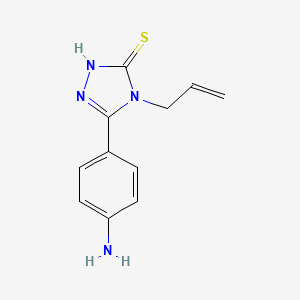
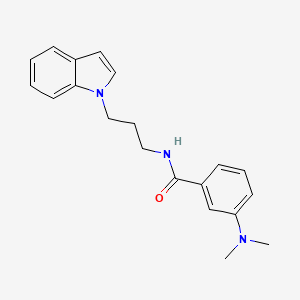
methanethione](/img/structure/B14151314.png)
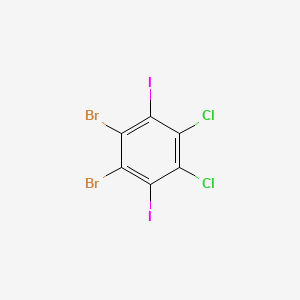
![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
